

## Fosteabine: A Novel Nucleoside Analog for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Fosteabine, also known as cytarabine ocfosfate, is a novel, orally bioavailable nucleoside analog developed as a prodrug of the widely used chemotherapeutic agent cytarabine (ara-C). [1] As a lipophilic derivative of ara-C, fosteabine is designed to overcome some of the limitations of its parent compound, such as rapid inactivation by deamination and poor oral bioavailability.[2] This resistance to deoxycytidine deaminase allows for sustained plasma concentrations of the active metabolite, ara-C, potentially leading to improved therapeutic efficacy in hematological malignancies. This technical guide provides a comprehensive overview of fosteabine, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

## **Core Compound Details**



| Property          | Value                                                         | Reference |  |
|-------------------|---------------------------------------------------------------|-----------|--|
| Chemical Name     | 1-beta-D-<br>Arabinofuranosylcytosine-5'-<br>stearylphosphate | [3]       |  |
| Synonyms          | Cytarabine ocfosfate, Stearylara-CMP, YNK-01                  | [2][3]    |  |
| Molecular Formula | C27H50N3O8P                                                   |           |  |
| Molecular Weight  | 575.68 g/mol                                                  |           |  |
| Classification    | Nucleoside<br>Antimetabolite/Analog                           | _         |  |
| Administration    | Oral                                                          | [2][3]    |  |

#### **Mechanism of Action**

**Fosteabine** itself is an inactive prodrug. Following oral administration, it is absorbed and metabolized, likely in the liver, to its active form, cytarabine (ara-C).[1] The primary mechanism of action of **fosteabine** is therefore identical to that of cytarabine, which involves the inhibition of DNA synthesis.[1]

The active metabolite of cytarabine is cytarabine triphosphate (ara-CTP). Ara-C is transported into the cell by the human equilibrative nucleoside transporter 1 (hENT1).[3] Once inside the cell, it is phosphorylated to cytarabine monophosphate (ara-CMP) by deoxycytidine kinase (dCK), the rate-limiting step in its activation. Subsequently, ara-CMP is further phosphorylated to ara-CTP.[3][4] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase.[5] The incorporation of ara-CTP into the DNA chain leads to chain termination, thereby halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[5]





Figure 1: Mechanism of Action of Fosteabine

Click to download full resolution via product page

Figure 1: Mechanism of Action of **Fosteabine** 



# Preclinical Data In Vitro Studies

**Fosteabine**, through its active metabolite ara-C, has demonstrated cytotoxic activity against various hematological cancer cell lines. The cytostatic effect of ara-C and its derivatives can be prevented by 2'-deoxycytidine, confirming their action as prodrugs of ara-C.

Table 1: In Vitro Activity of Cytarabine (Active Metabolite of **Fosteabine**)

| Cell Line | Cancer Type                        | IC50                                                           | Reference |
|-----------|------------------------------------|----------------------------------------------------------------|-----------|
| HL-60     | Human<br>Promyelocytic<br>Leukemia | Data not<br>consistently<br>reported in<br>searched literature |           |
| L1210     | Murine Leukemia                    | Effective in vivo                                              | [4]       |
| МаТи      | Human Mammary<br>Tumor             | Cytostatically active                                          | [1]       |

| H184 A1N4 | Human Mammary Epithelial | Cytostatically active |[1] |

#### **In Vivo Studies**

Preclinical studies in animal models have demonstrated the in vivo efficacy of **fosteabine**. In a murine model of lymphatic leukemia (P388), **fosteabine** showed significant antitumor activity, with an efficacy equal to or even superior to ara-C.[1] A key advantage observed in these studies was the oral activity of **fosteabine**, a significant improvement over the parenteral administration required for ara-C.[1] Furthermore, **fosteabine** administration was associated with less pronounced side effects, such as leukopenia and body weight reduction, compared to the parent drug.[1]

Pharmacokinetic studies in dogs have shown that oral administration of cytarabine ocfosfate at a dose of 200 mg/m² resulted in a maximum serum concentration (Cmax) of ara-C between 456.1-724.0 ng/mL and a terminal half-life of 23.3 to 29.4 hours.[5]





Figure 2: Preclinical Evaluation Workflow for Fosteabine





Figure 3: Clinical Trial Workflow for Fosteabine

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. frontiersin.org [frontiersin.org]
- 2. Oral cytarabine ocfosfate pharmacokinetics and assessment of leukocyte biomarkers in normal dogs PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models -PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive radioimmunoassay for cytarabine and uracil arabinoside in plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fosteabine: A Novel Nucleoside Analog for Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669689#fosteabine-as-a-novel-nucleoside-analog]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com